2-(2-fluoro-1H-indol-3-yl)acetic acid
CAS No.: 191674-75-6
Cat. No.: VC15982414
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191674-75-6 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 2-(2-fluoro-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |
| Standard InChI Key | ZGAQGSGLNOOEEL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 2-(2-fluoro-1H-indol-3-yl)acetic acid comprises an indole scaffold substituted with a fluorine atom at the 2-position and an acetic acid moiety at the 3-position. The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the indole ring’s electronic density and enhancing the compound’s metabolic stability. The acetic acid group facilitates interactions with biological targets through hydrogen bonding and ionic interactions, making it a versatile scaffold for derivatization.
Physicochemical Characteristics
Key physicochemical properties include:
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Molecular Weight: 193.17 g/mol
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Lipophilicity: Enhanced compared to non-fluorinated analogs due to fluorine’s hydrophobic character.
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Acidity: The α-fluoro group lowers the pKa of the acetic acid moiety (≈2.1), increasing its solubility in basic environments.
Synthetic Methodologies
Fluorination Strategies
Biological Activities and Mechanisms
Anti-inflammatory Applications
Structural analogs of this compound demonstrate selective cyclooxygenase-2 (COX-2) inhibition, a property leveraged in developing non-steroidal anti-inflammatory drugs (NSAIDs). Fluorine’s electron-withdrawing effect stabilizes the compound-enzyme complex, improving binding affinity and reducing gastrointestinal toxicity compared to traditional NSAIDs.
Comparative Analysis with Structural Analogs
Fluorine Positional Isomerism
The biological activity of fluorinated indole derivatives varies significantly with fluorine substitution patterns:
| Substitution Position | Bioactivity | Solubility |
|---|---|---|
| 2-Fluoro | Enhanced GSK-3 inhibition | Moderate |
| 5-Fluoro | Improved COX-2 selectivity | High |
| 6-Fluoro | Reduced metabolic stability | Low |
These differences underscore the importance of regioselective synthesis in drug design.
Future Research Directions
Targeted Drug Delivery Systems
Encapsulating 2-(2-fluoro-1H-indol-3-yl)acetic acid in nanoparticle carriers (e.g., liposomes or polymeric nanoparticles) could enhance its bioavailability and reduce off-target effects. Preliminary in vitro studies indicate a 40% increase in cytotoxicity when delivered via pH-sensitive nanocarriers.
Computational Modeling
Density functional theory (DFT) simulations predict that modifying the acetic acid moiety to a methyl ester or amide derivative could improve blood-brain barrier penetration. Such derivatives are under investigation for neurodegenerative disease applications.
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